molecular formula C38H52N2O3 B3025731 N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine

N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine

Cat. No.: B3025731
M. Wt: 584.8 g/mol
InChI Key: HVTXSOUPDUVALO-MJDVJXEKSA-N
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Description

N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine (CAS: 905838-14-4), abbreviated as BA3 in research literature, is a semisynthetic pentacyclic triterpenoid derived from betulinic acid (CAS: 472-15-1) . Structurally, it features a fused indole ring at the [3,2-b] position of the lupane skeleton, with a glycine moiety conjugated via an amide bond at the 28-oxo group . This modification enhances solubility compared to its parent compound, betulinic acid, while retaining the core triterpenoid framework responsible for bioactivity. BA3 has been investigated for its antimelanoma and antimicrobial properties, with in vitro studies demonstrating dose-dependent inhibition of A375 human melanoma cell proliferation .

Properties

IUPAC Name

2-[[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O3/c1-22(2)23-14-17-38(33(43)39-21-30(41)42)19-18-36(6)26(31(23)38)12-13-29-35(5)20-25-24-10-8-9-11-27(24)40-32(25)34(3,4)28(35)15-16-37(29,36)7/h8-11,23,26,28-29,31,40H,1,12-21H2,2-7H3,(H,39,43)(H,41,42)/t23-,26+,28-,29+,31+,35-,36+,37+,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTXSOUPDUVALO-MJDVJXEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Indolobetulinic glycine amide typically involves the modification of betulonic acid. One common method includes the ozonolysis of betulonic acid followed by Fischer indolization reaction . The carboxylic group of 2,3-indolobetulinic acid is converted to the corresponding amide, which significantly enhances its biological activity .

Industrial Production Methods

Industrial production methods for 2,3-Indolobetulinic glycine amide are not extensively documented. the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger production volumes. The key steps involve the preparation of betulonic acid derivatives and subsequent conversion to the desired amide form .

Chemical Reactions Analysis

Amide Hydrolysis

The glycine-amide bond in this compound may undergo hydrolysis under acidic or basic conditions. Computational studies on similar N-acyl glycine derivatives reveal:

  • Acid-Catalyzed Hydrolysis : Optimal at pH 0–3, proceeding via a concerted mechanism where water acts as both reactant and catalyst .

  • Base-Mediated Hydrolysis : Requires strong bases (e.g., KOH) and elevated temperatures, though this could degrade the indole or lupanone moieties .

Conjugation and Cyclization

Glycine residues often participate in condensation reactions. For example:

  • Pyrrole Formation : Dibenzoylmethane reacts with glycine derivatives to form fluorescent pyrroles via imine formation, tautomerization, and cyclization . While untested here, the indole group in N-(28-oxo-1'H-lupa...) could undergo analogous cyclization under microwave-assisted conditions (DMF, 130°C) .

Step Key Process
Imine FormationCondensation with β-diketones
TautomerizationEnol intermediate generation
Cyclization5-exo-trig ring closure

Enzymatic Modifications

Microbial enzymes (e.g., glycine N-acyltransferase) conjugate glycine to aromatic acids like indoleacrylic acid . Though speculative, similar enzymatic pathways might modify the lupanone-indole core of this compound.

Stability and Side Reactions

  • Oxidative Degradation : Strong bases (e.g., KOH) in aerobic conditions can oxidize glycine complexes, forming byproducts like quinazolines .

  • Steric Hindrance : The bulky lupanone-indole structure may limit reactivity at the glycine site, necessitating optimized solvent systems (e.g., DMF/MeOH mixtures) .

Scientific Research Applications

2,3-Indolobetulinic glycine amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Indolobetulinic glycine amide involves its interaction with specific molecular targets and pathways. It acts as an α-glucosidase inhibitor, where the amide group enhances its binding affinity to the enzyme’s active site. This interaction leads to the inhibition of the enzyme’s activity, which is crucial in various metabolic processes .

Comparison with Similar Compounds

Antimelanoma Activity

  • BA3 vs. In MTT assays, BA3 reduced cell viability at 75 µM, though exact IC50 values are unspecified .
  • BA3 vs. BA1/BA2 : Longer glycine chains (BA1, BA2) may reduce membrane permeability due to increased polarity, but this requires further validation .

Enzyme Inhibition

  • BA4 : Acts as a β-glucosidase inhibitor (IC50 = 1.8 µM) due to its carboxylic acid group interacting with the enzyme’s active site .
  • BA3 : The glycine substitution likely shifts target specificity, though data on enzyme inhibition are lacking.

Antimicrobial Activity

All glycine conjugates (BA1–BA3) and BA4 showed moderate antimicrobial activity in preliminary screens, but BA3’s exact potency remains unquantified .

Pharmacokinetic and Physicochemical Properties

  • Solubility : BA3 > BA4 due to glycine’s polar amide bond, enhancing bioavailability .
  • Stability : The 28-oxo group in BA3 may increase metabolic susceptibility compared to BA4’s carboxylic acid .

Biological Activity

N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its antimicrobial, cytotoxic, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2O4C_{12}H_{20}N_{2}O_{4} with a molecular weight of 256.30 g/mol. This compound features a complex structure that contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that various derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain xanthones derived from natural sources have shown good antibacterial activity against strains such as Staphylococcus aureus, with IC50 values ranging from 0.56 to 17.33 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaIC50 (µg/mL)
Compound 8S. aureus0.56
Compound 9S. aureus17.33
AcarboseS. cerevisiaeNot specified

Cytotoxic Activity

The cytotoxic effects of this compound are notable in cancer cell lines. For example, studies have demonstrated selective cytotoxicity against the A-549 lung cancer cell line with IC50 values around 22.82 ± 0.86 µg/mL for related compounds . The mechanism of action appears to involve the inhibition of key signaling pathways such as EGFR and HER2, which are critical in cancer progression.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound 8A-54922.82 ± 0.86
Compound 9KB7.55 ± 0.25
Compound XHepG-229.27 ± 2.07

Enzyme Inhibition

Additionally, this compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase, which plays a significant role in carbohydrate metabolism and diabetes management. The binding energies for these interactions suggest a strong affinity for the enzyme, indicating potential use in managing blood glucose levels.

Table 3: α-Glucosidase Inhibition Data

CompoundBinding Energy (kcal/mol)
Compound A-9.3
Compound B-9.9

Case Study: Anticancer Effects

A study focusing on the anticancer properties of similar compounds revealed that their effectiveness in inhibiting tumor growth was linked to their ability to modulate the EGFR and HER2 pathways through molecular docking studies. The results indicated strong binding affinities and potential for further development into therapeutic agents for cancer treatment .

Case Study: Antimicrobial Efficacy

Another investigation examined the antimicrobial efficacy of extracts containing this compound derivatives against various pathogens. The findings confirmed that these compounds could serve as effective alternatives to conventional antibiotics due to their potent activity against resistant strains .

Q & A

Q. How can researchers ensure their findings are replicable across laboratories?

  • Methodological Answer : Document all experimental parameters (e.g., solvent batches, equipment calibration) in line with NIH guidelines. Share raw datasets and analytical codes via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine
Reactant of Route 2
Reactant of Route 2
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.